molecular formula C6H6N6O B12462500 N1-(2-Furanylmethylene)-1H-tetrazole-1,5-diamine CAS No. 303139-72-2

N1-(2-Furanylmethylene)-1H-tetrazole-1,5-diamine

Cat. No.: B12462500
CAS No.: 303139-72-2
M. Wt: 178.15 g/mol
InChI Key: INBQWCMYIORWDV-UHFFFAOYSA-N
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Description

(1Z)-N1-(furan-2-ylmethylidene)-1,2,3,4-tetrazole-1,5-diamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a furan ring attached to a tetrazole moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N1-(furan-2-ylmethylidene)-1,2,3,4-tetrazole-1,5-diamine typically involves the condensation of furan-2-carbaldehyde with 1,2,3,4-tetrazole-1,5-diamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is often refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, it is likely that similar procedures to those used in laboratory synthesis are employed, albeit on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N1-(furan-2-ylmethylidene)-1,2,3,4-tetrazole-1,5-diamine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the compound could produce various amine derivatives.

Scientific Research Applications

(1Z)-N1-(furan-2-ylmethylidene)-1,2,3,4-tetrazole-1,5-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

Mechanism of Action

The mechanism of action of (1Z)-N1-(furan-2-ylmethylidene)-1,2,3,4-tetrazole-1,5-diamine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-N1-(furan-2-ylmethylidene)-1,2,3,4-tetrazole-1,5-diamine: Unique due to its specific structure and combination of furan and tetrazole rings.

    Furan-2-carbaldehyde: Shares the furan ring but lacks the tetrazole moiety.

    1,2,3,4-Tetrazole-1,5-diamine: Contains the tetrazole ring but lacks the furan moiety.

Uniqueness

The uniqueness of (1Z)-N1-(furan-2-ylmethylidene)-1,2,3,4-tetrazole-1,5-diamine lies in its combined structural features, which confer distinct chemical and biological properties not found in its individual components or other similar compounds.

This article provides a comprehensive overview of (1Z)-N1-(furan-2-ylmethylidene)-1,2,3,4-tetrazole-1,5-diamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

303139-72-2

Molecular Formula

C6H6N6O

Molecular Weight

178.15 g/mol

IUPAC Name

1-(furan-2-ylmethylideneamino)tetrazol-5-amine

InChI

InChI=1S/C6H6N6O/c7-6-9-10-11-12(6)8-4-5-2-1-3-13-5/h1-4H,(H2,7,9,11)

InChI Key

INBQWCMYIORWDV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=NN2C(=NN=N2)N

Origin of Product

United States

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